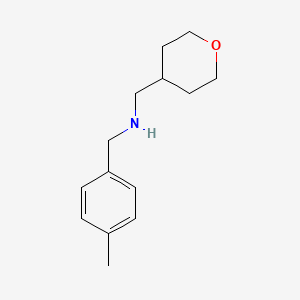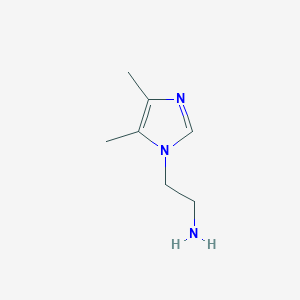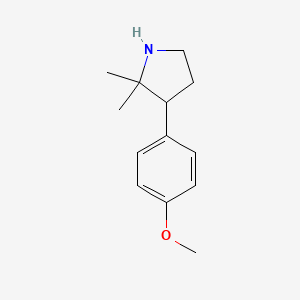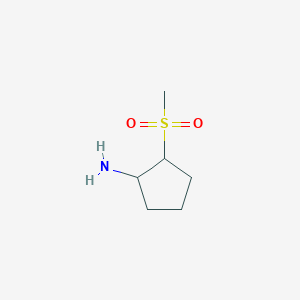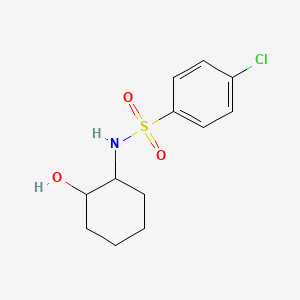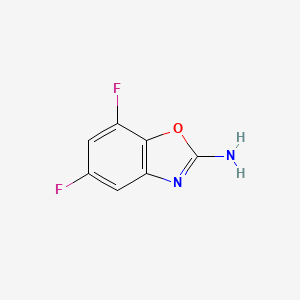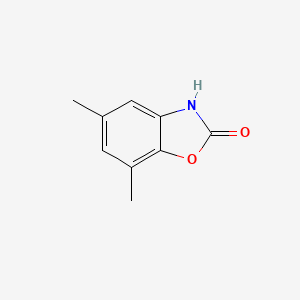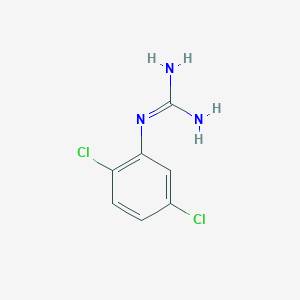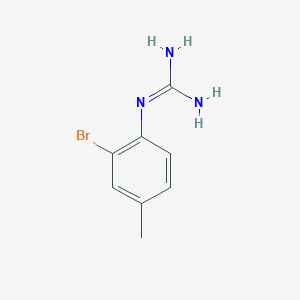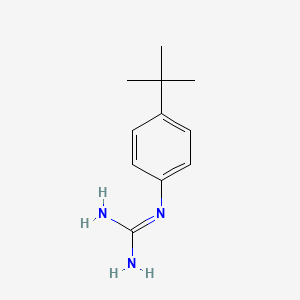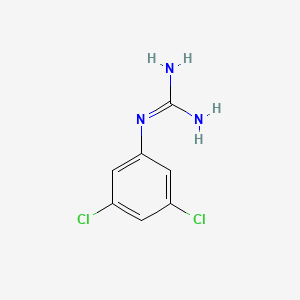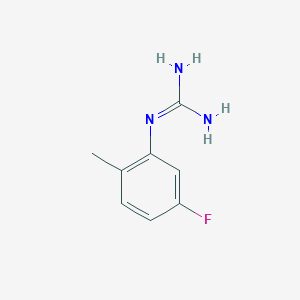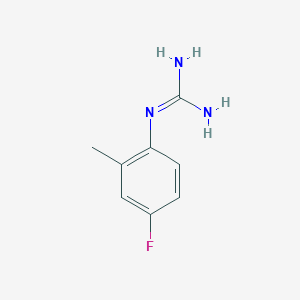
1-(4-Bromo-3-methylphenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-3-methylphenyl)guanidine is an organic compound with the molecular formula C8H10BrN3 It is a derivative of guanidine, featuring a bromine atom and a methyl group attached to a phenyl ring
Preparation Methods
The synthesis of 1-(4-Bromo-3-methylphenyl)guanidine typically involves the reaction of 4-bromo-3-methylaniline with a guanidine derivative. One common method is the reaction of 4-bromo-3-methylaniline with S-methylisothiourea in the presence of a base, such as sodium hydroxide, to yield the desired guanidine compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(4-Bromo-3-methylphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Bromo-3-methylphenyl)guanidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex guanidine derivatives.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-methylphenyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The guanidine group is known for its ability to form hydrogen bonds and interact with biological molecules, potentially inhibiting or modulating their activity . The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Bromo-3-methylphenyl)guanidine can be compared with other guanidine derivatives, such as:
1-(4-Chloro-3-methylphenyl)guanidine: Similar structure but with a chlorine atom instead of bromine.
1-(4-Fluoro-3-methylphenyl)guanidine: Features a fluorine atom, offering different reactivity and biological activity.
1-(4-Methylphenyl)guanidine: Lacks the halogen substituent, resulting in different chemical properties and applications
Properties
IUPAC Name |
2-(4-bromo-3-methylphenyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3/c1-5-4-6(12-8(10)11)2-3-7(5)9/h2-4H,1H3,(H4,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOKTFNDYSQGAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N=C(N)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
